5,6-Diethyl-1,3-diphenyl-2-benzothiophene
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Overview
Description
5,6-Diethyl-1,3-diphenyl-2-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiophene core substituted with ethyl and phenyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-1,3-diphenyl-2-benzothiophene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature can produce benzothiophene derivatives . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-1,3-diphenyl-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,6-Diethyl-1,3-diphenyl-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-1,3-diphenyl-2-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain benzothiophene derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: The parent compound without the ethyl and phenyl substitutions.
2,3,4-Trisubstituted thiophenes: Compounds with different substituents on the thiophene ring.
Uniqueness
5,6-Diethyl-1,3-diphenyl-2-benzothiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
5,6-Diethyl-1,3-diphenyl-2-benzothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One notable synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate. This method highlights the compound's unique substitution pattern, which influences its reactivity and biological activity.
Table 1: Synthetic Routes for this compound
Method | Key Reagents | Conditions |
---|---|---|
Cyclization | 2-chloro-5-nitrobenzaldehyde, ethyl-2-mercaptoacetate | Room temperature |
Oxidation | Hydrogen peroxide | Varies |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity. For instance, certain derivatives have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.
Biological Targets
- Enzymes: Inhibits trypanothione reductase (TryR), a target for anti-parasitic drugs.
- Receptors: Modulates receptor activity associated with inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity: The compound has shown potential in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects: Studies have demonstrated efficacy against several bacterial strains and fungi.
- Anti-inflammatory Properties: The compound exhibits properties that may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Antitubercular Activity: Some derivatives have shown promising results against Mycobacterium tuberculosis with minimal cytotoxicity .
Case Study 1: Anticancer Activity
A study evaluated the impact of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 μg/mL against Staphylococcus aureus .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
Benzothiophene | Parent compound | Moderate anticancer effects |
Thiophene | Simple analog | Limited biological activity |
Substituted Benzothiophenes | Various substitutions | Enhanced anticancer and antimicrobial properties |
Properties
CAS No. |
643767-89-9 |
---|---|
Molecular Formula |
C24H22S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5,6-diethyl-1,3-diphenyl-2-benzothiophene |
InChI |
InChI=1S/C24H22S/c1-3-17-15-21-22(16-18(17)4-2)24(20-13-9-6-10-14-20)25-23(21)19-11-7-5-8-12-19/h5-16H,3-4H2,1-2H3 |
InChI Key |
PASSGRPTXHRMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(SC(=C2C=C1CC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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